6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline. This intermediate can be synthesized through the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with nitroalkanes . The subsequent steps involve the condensation of this intermediate with various reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one
- 9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines
Uniqueness
6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its unique combination of isoquinoline and furochromenone moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H29NO6 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
6-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C28H29NO6/c1-15-17(3)34-23-13-24-22(12-21(15)23)16(2)20(28(31)35-24)6-7-27(30)29-9-8-18-10-25(32-4)26(33-5)11-19(18)14-29/h10-13H,6-9,14H2,1-5H3 |
InChI Key |
YFBHTMMSFCXUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C)C |
Origin of Product |
United States |
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